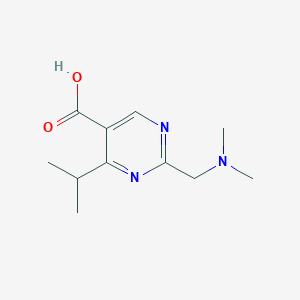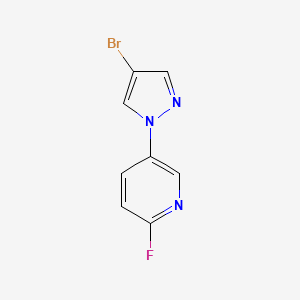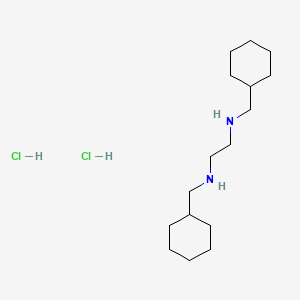
H-Thr-OBzlhemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of threonine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-OBzlhemioxalate typically involves the esterification of threonine with benzyl alcohol, followed by the formation of the hemioxalate salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where threonine and benzyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
H-Thr-OBzlhemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce threonine derivatives .
Scientific Research Applications
H-Thr-OBzlhemioxalate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins through solid-phase peptide synthesis (SPPS).
Biology: Serves as a building block for studying protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of H-Thr-OBzlhemioxalate involves its incorporation into peptide chains during synthesis. The benzyl ester group protects the threonine residue during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the benzyl ester group can be removed under mild conditions, revealing the free threonine residue .
Comparison with Similar Compounds
Similar Compounds
L-Serinebenzylesterhemioxalate: Similar in structure but derived from serine instead of threonine.
L-Alaninebenzylesterhemioxalate: Derived from alanine, another amino acid.
L-Valinebenzylesterhemioxalate: Derived from valine, differing in the side chain structure.
Uniqueness
H-Thr-OBzlhemioxalate is unique due to its specific derivation from threonine, which has a hydroxyl group in its side chain. This hydroxyl group can participate in additional hydrogen bonding and other interactions, making it particularly useful in peptide synthesis and biochemical applications .
Properties
Molecular Formula |
C24H32N2O10 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
benzyl 2-amino-3-hydroxybutanoate;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZJXJCFJXVAXCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)


![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)

![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)

